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Compound of Interest

Compound Name:
Methyl 4-bromo-3,5-

dihydroxybenzoate

CAS No.: 34126-16-4

Cat. No.: B1266133

Get Quote

Methyl 4-bromo-3,5-dihydroxybenzoate is a polysubstituted aromatic compound that serves

as a highly versatile and valuable intermediate in the field of organic synthesis. Derived from

the structural framework of gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant

in the plant kingdom, this molecule is strategically functionalized for advanced chemical

transformations.[1][2][3] Its structure incorporates a methyl ester, two phenolic hydroxyl groups,

and a bromine atom, each offering a distinct handle for synthetic manipulation. This unique

combination of reactive sites allows chemists to employ it as a linchpin in the construction of

complex molecular architectures, particularly in the total synthesis of natural products and the

development of novel pharmaceutical agents.[1][4] This guide provides a detailed exploration of

its synthesis, chemical properties, and strategic application in synthetic chemistry.

PART 1: Synthesis and Characterization
The preparation of Methyl 4-bromo-3,5-dihydroxybenzoate is most commonly achieved

through the esterification of the parent acid followed by a regioselective bromination. The

causality behind this sequence is rooted in the principles of electrophilic aromatic substitution.
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Causality in Synthesis: Directing Group Effects
The synthetic pathway begins with Methyl 3,5-dihydroxybenzoate, which is readily prepared by

the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid.[5] In the subsequent bromination

step, the two hydroxyl groups and the methyl ester group exert competing electronic effects on

the aromatic ring.

Hydroxyl Groups (-OH): These are powerful activating, ortho-, para-directing groups. They

strongly donate electron density into the ring via resonance, activating the positions ortho

and para to them for electrophilic attack.

Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws

electron density from the ring through induction and resonance, making the ring less reactive

towards electrophiles and directing incoming electrophiles to the meta position.

In Methyl 3,5-dihydroxybenzoate, the C4 position (para to one hydroxyl group and ortho to the

other) is doubly activated. This makes it the most electron-rich and sterically accessible site for

electrophilic bromination, leading to the highly regioselective formation of the desired product.

Controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) is

critical to prevent the formation of dibrominated by-products.[6]

Detailed Experimental Protocol: Synthesis of Methyl 4-
bromo-3,5-dihydroxybenzoate
This protocol describes a typical laboratory-scale synthesis starting from Methyl 3,5-

dihydroxybenzoate.

Step 1: Materials and Reagents

Methyl 3,5-dihydroxybenzoate (1.0 eq)

N-Bromosuccinimide (NBS) (1.05 eq)

Acetonitrile (or other suitable aprotic solvent)

Deionized Water
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Saturated Sodium Bicarbonate Solution

Saturated Sodium Chloride Solution (Brine)

Ethyl Acetate

Anhydrous Magnesium Sulfate

Step 2: Reaction Setup

To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3,5-

dihydroxybenzoate (1.0 eq).

Add dry acetonitrile to dissolve the starting material (approx. 10 mL per gram of substrate).

Cool the flask to 0 °C in an ice-water bath.

Step 3: Bromination

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20

minutes, ensuring the temperature remains below 5 °C.

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed (typically 2-4 hours).

Step 4: Work-up and Purification

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the acetonitrile.

Dissolve the residue in ethyl acetate (20 mL per gram of starting material).

Wash the organic layer sequentially with deionized water (2 x 15 mL), saturated sodium

bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to

yield the crude product.

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate

gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to

afford Methyl 4-bromo-3,5-dihydroxybenzoate as a solid.

Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through various analytical

techniques.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

The provided values are predicted based on the structure.)

PART 2: Synthetic Utility and Reaction Pathways
The strategic placement of functional groups makes Methyl 4-bromo-3,5-dihydroxybenzoate
a powerful intermediate. Each site can be addressed selectively to build molecular complexity.

Phenolic Hydroxyl Groups: These are nucleophilic and acidic. They can be readily alkylated

to form ethers or acylated to form esters, which can serve as protecting groups or as a

means to introduce new functionalities and modulate the biological activity of the final

compound.[10]
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Aryl Bromide: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling

reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can

be employed to form new carbon-carbon or carbon-heteroatom bonds at this position,

enabling the connection of complex molecular fragments.

Methyl Ester: This group can be hydrolyzed under basic or acidic conditions to the

corresponding carboxylic acid. The resulting acid can then be coupled with amines to form

amides, a common functional group in many natural products and pharmaceuticals.[11]

The following diagram illustrates the key transformations available from this intermediate.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Key synthetic transformations of Methyl 4-bromo-3,5-dihydroxybenzoate.

PART 3: Application in Total Synthesis - A Case
Study
The utility of gallic acid derivatives is well-established in medicinal chemistry, where they serve

as scaffolds for developing agents with antioxidant, anticancer, and antimicrobial properties.[1]

[4] While a specific total synthesis of a complex natural product using Methyl 4-bromo-3,5-
dihydroxybenzoate is not readily available in the provided search results, its close derivative,

4-bromo-3,5-dihydroxybenzoic acid, is a documented intermediate in the synthesis of the

antibacterial drug Brodimoprim.[12]
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The synthesis of Brodimoprim highlights the strategic value of this brominated

dihydroxybenzoate core. The initial steps involve protecting the hydroxyl groups via

methylation, followed by transformations of the carboxylic acid.[12]

Hypothetical Workflow: Brodimoprim Synthesis
Intermediate
The following workflow illustrates how Methyl 4-bromo-3,5-dihydroxybenzoate would be an

ideal starting point for a key intermediate in the synthesis of Brodimoprim.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Synthetic workflow from the intermediate to the Brodimoprim core.

Protocol: O-Methylation of the Phenolic Hydroxyls
This protocol details the exhaustive methylation of the hydroxyl groups, a crucial step to protect

them and modify the electronic properties of the ring for subsequent reactions. This is adapted

from procedures for the parent acid.[12][13]

Step 1: Materials and Reagents

Methyl 4-bromo-3,5-dihydroxybenzoate (1.0 eq)

Dimethyl sulfate (Me₂SO₄) (2.5 eq)
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Potassium carbonate (K₂CO₃) (3.0 eq), anhydrous

Acetone, anhydrous

Ethyl Acetate

Deionized Water & Brine

Step 2: Reaction Setup

In an oven-dried, three-neck round-bottom flask fitted with a reflux condenser and under an

inert atmosphere (e.g., Nitrogen), add Methyl 4-bromo-3,5-dihydroxybenzoate (1.0 eq)

and anhydrous potassium carbonate (3.0 eq).

Add anhydrous acetone (20 mL per gram of substrate).

Stir the resulting suspension vigorously at room temperature.

Step 3: Methylation

Slowly add dimethyl sulfate (2.5 eq) dropwise to the suspension via a syringe.

After the addition is complete, heat the reaction mixture to reflux.

Maintain the reflux for 6-8 hours, monitoring the reaction by TLC until completion.

Step 4: Work-up and Purification

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

Wash the solid with acetone.

Combine the filtrate and washings, and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The resulting crude product, Methyl 4-bromo-3,5-dimethoxybenzoate, can be purified by

column chromatography or recrystallization to yield a white crystalline solid.[13]

Conclusion
Methyl 4-bromo-3,5-dihydroxybenzoate stands out as a strategically designed intermediate

for advanced organic synthesis. Its direct lineage from the natural product gallic acid provides a

renewable and accessible starting point. The orthogonal reactivity of its functional groups—the

nucleophilic hydroxyls, the versatile aryl bromide for cross-coupling, and the modifiable methyl

ester—offers chemists a powerful platform for constructing complex molecules. Its

demonstrated role as a precursor in the synthesis of antibacterial agents underscores its

importance and potential in drug discovery and the broader field of natural product synthesis,

making it a key compound in the synthetic chemist's toolbox.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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